REACTION_CXSMILES
|
Cl.[NH:2]=[C:3]([CH2:8][CH2:9]C)C(OC)=O.[C:11](O)(=O)[C:12](O)=O.[NH2:17][CH:18]([C:24]#[N:25])[C:19]([O:21][CH2:22][CH3:23])=[O:20].C([O-])(=O)C.[Na+]>C(O)C>[NH2:25][C:24]1[N:2]=[C:3]([CH2:8][CH2:9][CH2:11][CH3:12])[NH:17][C:18]=1[C:19]([O:21][CH2:22][CH3:23])=[O:20] |f:0.1,2.3,4.5|
|
Name
|
methyl iminovalerate hydrochloride
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
Cl.N=C(C(=O)OC)CCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O.NC(C(=O)OCC)C#N
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated Flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of dichloromethane-ethyl acetate (75:25) to ethyl acetate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(NC1C(=O)OCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |